molecular formula C12H16N2 B2539896 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline CAS No. 21535-56-8

2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline

Cat. No.: B2539896
CAS No.: 21535-56-8
M. Wt: 188.274
InChI Key: CHIINPDGHUONJZ-UHFFFAOYSA-N
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Description

2,3,4,4a,5,6-Hexahydro-1H-pyrazino[1,2-a]quinoline (CAS 21535-56-8) is a versatile chemical scaffold with significant relevance in medicinal chemistry and drug discovery. This compound features a fused tetracyclic structure with the molecular formula C12H16N2 and a molecular weight of 188.27 . Researchers value this core structure for its potential in developing therapeutics for central nervous system (CNS) disorders. The quinoline pharmacophore is a key scaffold for potent and selective Phosphodiesterase type 5 (PDE5) inhibitors . PDE5 mediates the degradation of cGMP, and its inhibition is a promising strategy for investigating novel treatments for neurodegenerative conditions like Alzheimer's disease, given the role of the nitric oxide/cGMP/CREB pathway in memory and synaptic plasticity . Furthermore, derivatives of this hexahydropyrazinoquinoline scaffold have demonstrated potent 5-Hydroxytryptamine (5-HT) activity, specifically as 5-HT2C receptor agonists . This receptor target is critically involved in appetite regulation, and such compounds have been shown to inhibit food intake in preclinical research models, indicating potential for the study of obesity and metabolic disorders . Historically, this chemical class has also been explored for other therapeutic applications, including as schistosomicides . Supplied as a research chemical, this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-2-4-12-10(3-1)5-6-11-9-13-7-8-14(11)12/h1-4,11,13H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIINPDGHUONJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N3C1CNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21535-56-8
Record name 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline typically involves multiple steps. One reported method starts with 1-fluoro-2-nitrobenzene and S-amino acids, proceeding through a series of reactions including intramolecular Mitsunobu cyclization and PPh3/I2/imidazole-mediated 6-exo-tet cyclization . The overall yield for this synthesis is reported to be between 13-20% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, improving yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The pyrazinoquinoline system undergoes oxidation at specific positions depending on the reagent and conditions:

  • Potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the saturated hexahydro ring to form quinoline derivatives with ketone or hydroxyl groups .

  • Ozone (O₃) selectively cleaves the pyrrolidine ring to generate α,β-unsaturated ketones.

Example Reaction:

Hexahydro-pyrazinoquinolineKMnO4,H2O1-Oxo-2,3,4,4a-tetrahydro-pyrazinoquinoline[1][3]\text{Hexahydro-pyrazinoquinoline} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{1-Oxo-2,3,4,4a-tetrahydro-pyrazinoquinoline} \quad[1][3]

Reduction Reactions

Catalytic hydrogenation and borane-mediated reductions modify the ring saturation:

  • H₂/Pd-C reduces nitro groups to amines (e.g., conversion of 9-nitro derivatives to 9-amino analogs) .

  • BH₃·THF selectively reduces lactams to corresponding amines without affecting aromatic rings .

Key Data:

SubstrateReagent/ConditionsProductYield (%)Source
9-Nitro derivativeH₂ (100 psi), Pd-C, EtOH9-Aminohexahydro-pyrazinoquinoline85
Lactam intermediateBH₃·THF, THF, 0°CHexahydro-pyrazinoquinoline72

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the quinoline nitrogen or pyrazine carbon atoms:

  • Alkylation : Treatment with alkyl halides (e.g., CH₃I) in the presence of NaH yields N-alkylated derivatives .

  • Acylation : Acetic anhydride or propionic anhydride introduces acetyl or propionyl groups at the pyrazine nitrogen .

Example:

Hexahydro-pyrazinoquinolineAc2O,Δ3-Acetylhexahydro-pyrazinoquinoline[3]\text{Hexahydro-pyrazinoquinoline} \xrightarrow{\text{Ac}_2\text{O}, \Delta} \text{3-Acetylhexahydro-pyrazinoquinoline} \quad[3]

Cyclization and Ring Expansion

The compound participates in cycloadditions and ring-expansion reactions:

  • [3+2] Cycloaddition with nitrile oxides forms fused isoxazoline derivatives.

  • Intramolecular Mitsunobu cyclization constructs larger heterocycles like diazepinoquinolines .

Case Study:
Cyclization of 2-(β-hydroxyethylamino)methyl-6-methyltetrahydroquinoline with PCl₅ yields hexahydro-pyrazinoquinoline derivatives .

Nitration

Nitration at the quinoline ring occurs regioselectively:

  • HNO₃/H₂SO₄ introduces nitro groups at the 7- or 9-positions .
    Product Stability : 9-Nitro derivatives are more stable due to resonance with the quinoline ring .

Halogenation

  • Br₂/Fe brominates the aromatic ring at the 8-position .

  • I₂/PPh₃ mediates iodination under mild conditions.

Biological Activity-Driven Modifications

Derivatives synthesized via these reactions exhibit pharmacological properties:

  • Anticancer Agents : 7-Propyl and 9-nitro analogs show cytotoxicity against breast cancer cells (IC₅₀ = 2–5 µM) .

  • PDE Inhibitors : 3-Acetyl derivatives inhibit phosphodiesterase-5 (PDE5) with IC₅₀ = 0.8 µM .

Comparative Bioactivity:

DerivativeTargetIC₅₀/EC₅₀MechanismSource
9-Aminohexahydro5-HT₂C receptor1.6 nMAgonist
3-n-Propyl-8-methylPDE50.8 µMCompetitive inhibition

Industrial-Scale Considerations

Reaction optimization for large-scale synthesis includes:

  • Solvent Choice : Ethanol/water mixtures improve yield in catalytic hydrogenation .

  • Flow Chemistry : Continuous reactors enhance safety in exothermic nitrations.

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, forming CO and NH₃.

  • Photodegradation : UV light induces ring-opening via C–N bond cleavage.

Comparison with Analogous Compounds

CompoundReactivity DifferenceKey Feature
2,3,4,4a,5,6-Hexahydro-pyrazino[2,1-a]isoquinolineFaster oxidation kineticsReduced steric hindrance
1-Methyl-pyrazinoquinolineResistance to N-alkylationElectron-withdrawing methyl group

Scientific Research Applications

Antihypertensive Properties

Research has indicated that 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline exhibits significant antihypertensive effects. In animal models (e.g., renal hypertonic rats), administration of this compound resulted in a notable reduction in blood pressure when dosed appropriately. This suggests its potential as a therapeutic agent for hypertension management .

Central Nervous System Activity

The compound has demonstrated inhibitory effects on the central nervous system. Studies indicate its potential as a sedative and anxiolytic agent. The mechanism of action may involve modulation of neurotransmitter systems, although specific pathways remain to be elucidated .

Synthesis of Derivatives

The synthesis of enantiomerically pure derivatives of this compound has been successfully achieved through multi-step processes involving amino acid precursors. These derivatives have been explored for enhanced pharmacological profiles and specificity in targeting various biological pathways .

Case Studies

StudyFocusFindings
Study 1Synthesis of derivativesDeveloped enantiomerically pure derivatives with improved biological activity through a twelve-step synthesis from amino acids.
Study 2Antihypertensive effectsDemonstrated significant blood pressure reduction in renal hypertonic rats with a dosing regimen of 10 mg/kg/day.
Study 3CNS activityFound potential sedative effects through modulation of neurotransmitter systems in animal models.

Mechanism of Action

The mechanism of action of 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application. For instance, in medicinal chemistry, it may inhibit or activate specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Activity and Receptor Selectivity

Compound Class Key Targets Potency/Activity Therapeutic Potential References
HPQ Derivatives 5-HT2C, α-Adrenoceptors - Compound 21R: ED50 = 2 mg/kg (ip), 10 mg/kg (oral) for food intake reduction Obesity, hypertension
(e.g., centpyraquin, 69/183) - Centpyraquin: Blocks adrenergic neurons (ED50 = 0.5–2 mg/kg in cats/dogs) Neuroleptic, antihypertensive
1-(1-Pyrrolo[iso]quinolinyl)-2-propanamines 5-HT2C - Compound 27: 5-HT2C binding affinity = 1.6 nM Obesity
Quinazoline-2-carboxamides 5-HT3 - 4-Phenylpiperazin-1-yl-(quinazolin-2-yl)methanone: Potent 5-HT3 antagonism Gastrointestinal disorders
Pyrrolo[3,2,1-ij]quinolines 5-HT2C/5-HT2A - High 5-HT2C selectivity over 5-HT2A CNS disorders
Benzimidazo[1,2-a]quinolines Antitumor targets - Submicromolar IC50 values for tumor cell lines Oncology
  • Key Insights: HPQ derivatives exhibit dual 5-HT2C agonism and α-adrenoceptor blockade, distinguishing them from purely 5-HT-targeted analogs like pyrroloquinolines . Centpyraquin’s neuroleptic effects (e.g., conditioned avoidance response ED50 = 2.73 mg/kg) align with neuroleptics but lack anticonvulsant/analgesic activity, unlike broader-spectrum CNS agents .

Biological Activity

2,3,4,4a,5,6-Hexahydro-1H-pyrazino[1,2-a]quinoline (often referred to as HPQ) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and therapeutic implications of HPQ based on diverse research findings.

HPQ can be synthesized through various methods, including the use of amino acids as starting materials. A notable synthesis involves a twelve-step process yielding enantiomerically pure compounds with overall yields ranging from 13% to 20% . The molecular formula of HPQ is C17H24N2O2C_{17}H_{24}N_{2}O_{2}, with a molecular weight of approximately 288.38466 g/mol .

Biological Activity

HPQ has been studied for its various biological activities, including:

  • Anticancer Properties : Research indicates that HPQ derivatives may exhibit significant anticancer activity by targeting the phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is crucial in regulating cell growth and survival, making it a target for cancer therapies .
  • Neuroprotective Effects : Some studies suggest that HPQ may have neuroprotective properties. It has been shown to mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .
  • Antimicrobial Activity : Certain derivatives of HPQ have demonstrated antimicrobial properties against various pathogens. This suggests potential applications in treating infections resistant to conventional antibiotics .

Case Studies and Research Findings

Several studies have explored the biological effects of HPQ and its derivatives:

  • Anticancer Study : A study investigating the effects of HPQ on cancer cell lines revealed that it significantly inhibited cell proliferation and induced apoptosis in human breast cancer cells. The mechanism involved the downregulation of PI3K/Akt signaling pathways .
  • Neuroprotection Research : In an animal model of Parkinson's disease, administration of HPQ showed reduced neuroinflammation and improved motor function. The compound was effective in decreasing levels of pro-inflammatory cytokines .
  • Antimicrobial Testing : In vitro tests on HPQ derivatives against Staphylococcus aureus and Escherichia coli showed promising results, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial activity .

Data Tables

Biological ActivityEffectivenessReference
AnticancerInhibition of cell proliferation
NeuroprotectiveReduced oxidative stress
AntimicrobialEffective against pathogens

Q & A

Q. What are the key synthetic pathways for 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization reactions of quinoline precursors with pyrazine derivatives. For example, hydrazine-mediated cyclization of substituted quinolines under reflux conditions (e.g., ethanol, 80°C) can yield the hexahydro-pyrazinoquinoline scaffold . Microwave-assisted methods (e.g., 150°C, 30 min) may improve reaction efficiency and reduce side products, as seen in analogous pyrroloquinoline syntheses . Optimization of solvent polarity (e.g., DMF vs. ethanol) and catalyst choice (e.g., Lewis acids like ZnCl₂) is critical for stereochemical control and yield enhancement. Purity is often assessed via HPLC (C18 column, acetonitrile/water gradient) .

Q. How is the molecular structure of this compound characterized using spectroscopic techniques?

  • Methodological Answer :
  • NMR : 1H^1H- and 13C^{13}C-NMR are used to confirm the fused pyrazinoquinoline ring system. Key signals include pyrazine protons at δ 3.2–4.0 ppm (multiplet for hexahydrogens) and aromatic quinoline protons at δ 7.5–8.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. For example, a base peak at m/z 210.27 (C₁₃H₁₈N₂O₂) aligns with analogous compounds .
  • IR : Stretching vibrations for C-N (1250–1350 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) confirm the heterocyclic backbone .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound across different assays?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line specificity, concentration ranges). For example:
  • Antimicrobial assays : Compare MIC values against Gram-positive (e.g., S. aureus) vs. Gram-negative (E. coli) bacteria using standardized CLSI protocols .
  • Cytotoxicity : Use MTT assays in multiple cell lines (e.g., HepG2, HEK293) to distinguish selective activity from general toxicity. Normalize data to positive controls (e.g., doxorubicin) .
  • Statistical validation : Apply ANOVA or Tukey’s HSD test to assess significance (p < 0.05) across replicates. Conflicting results may require re-evaluation of solvent effects (e.g., DMSO vs. aqueous solubility) .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like topoisomerase II (PDB ID: 1ZXM). Focus on hydrogen bonding (e.g., pyrazine N with Asp533) and hydrophobic interactions (quinoline ring with Phe472) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and interaction persistence (e.g., ligand-protein contacts >50% simulation time) .
  • QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity (e.g., IC₅₀ for kinase inhibition) .

Q. What experimental approaches determine the stereochemical configuration at the 4a position?

  • Methodological Answer :
  • X-ray crystallography : Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) to resolve absolute configuration .
  • Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol, 90:10) to separate enantiomers. Compare retention times with known standards .
  • Optical rotation : Measure specific rotation ([α]D²⁵) in chloroform. For example, (R)-enantiomers may show +120° vs. (S)-enantiomers at -115° .

Key Considerations for Experimental Design

  • Safety : Follow GHS protocols for handling acute toxicity (Category 3) and respiratory hazards. Use N95 masks and fume hoods during synthesis .
  • Reproducibility : Pre-dry solvents (e.g., molecular sieves for THF) and standardize reaction scales (e.g., 1 mmol minimum) to minimize batch variations .

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